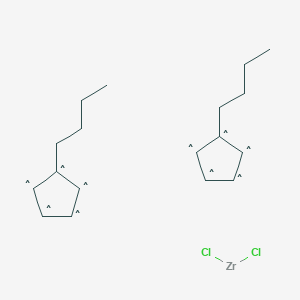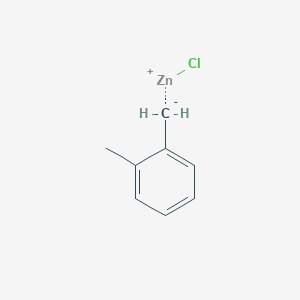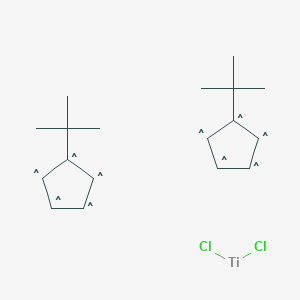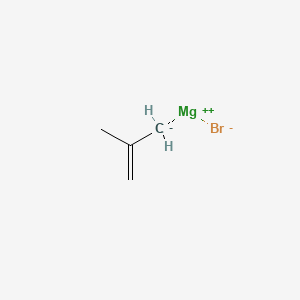
Dibutylzirconocene dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: is an organometallic compound with the chemical formula C18H26Cl2Zr dibutylzirconocene dichloride . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride can be synthesized through the reaction of zirconium tetrachloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In industrial settings, the production of bis(butylcyclopentadienyl)zirconium(IV) dichloride involves large-scale reactions using high-purity reagents and controlled environments. The process ensures high yield and purity of the final product, which is essential for its application as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like Grignard reagents or organolithium compounds
Major Products:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is extensively used as a catalyst in the polymerization of olefins, such as ethylene and propylene. It is also employed in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .
Industry: In the industrial sector, bis(butylcyclopentadienyl)zirconium(IV) dichloride is used in the production of high-performance polymers and materials. Its catalytic properties enhance the efficiency and selectivity of polymerization processes .
Wirkmechanismus
The mechanism by which bis(butylcyclopentadienyl)zirconium(IV) dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the activation of the reactants, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of olefin monomers .
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride
- Bis(indenyl)zirconium(IV) dichloride
Uniqueness: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl rings. These butyl groups can influence the compound’s solubility, reactivity, and catalytic properties, making it distinct from other zirconocene derivatives .
Eigenschaften
Molekularformel |
C18H26Cl2Zr |
|---|---|
Molekulargewicht |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
KZUKCLOWAMFDDB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)







